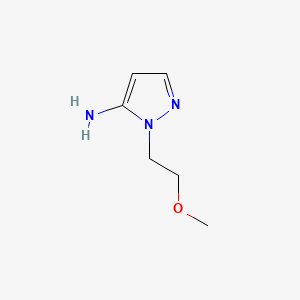

1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUSJUMBDXURDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis pathway detailed herein is based on established chemical principles and analogous procedures found in the scientific literature, ensuring a robust and reproducible methodology.

Introduction: The Significance of Substituted Aminopyrazoles

5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their ability to act as versatile intermediates allows for the construction of a wide array of fused heterocyclic systems, leading to compounds with diverse pharmacological properties, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The specific substituent at the N1 position, in this case, the 2-methoxyethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making the targeted synthesis of such analogs a critical aspect of drug development.

Strategic Approach to the Synthesis

The most convergent and efficient strategy for the synthesis of 1-substituted 5-aminopyrazoles involves the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophilic synthon. For the synthesis of this compound, the key starting materials are (2-Methoxyethyl)hydrazine and a derivative of cyanoacetic acid , such as ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenemalononitrile) .

This approach is favored due to the commercial availability or straightforward preparation of the starting materials and the generally high yields and regioselectivity of the cyclization step. The reaction proceeds via a nucleophilic attack of the hydrazine onto the electrophilic three-carbon unit, followed by an intramolecular cyclization and elimination to form the aromatic pyrazole ring.

Detailed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the preparation of the key intermediate, (2-Methoxyethyl)hydrazine, and its subsequent reaction to form the target pyrazole.

Part 1: Synthesis of (2-Methoxyethyl)hydrazine

(2-Methoxyethyl)hydrazine is a crucial, non-commercially available intermediate that can be synthesized from readily available starting materials. A common method involves the reaction of 2-methoxyethanol with hydrazine.

Materials:

-

2-Methoxyethanol

-

Hydrazine hydrate (80% solution in water)

-

Appropriate reaction vessel with reflux condenser and stirring mechanism

-

Distillation apparatus

Procedure:

-

Combine 2-methoxyethanol and hydrazine hydrate in a suitable reaction flask. A molar excess of hydrazine hydrate is typically used.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, carefully remove the excess hydrazine and water under reduced pressure.

-

Purify the resulting crude (2-Methoxyethyl)hydrazine by vacuum distillation to obtain the pure product.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |

| 2-Methoxyethanol | 76.09 | 0.965 | 1.0 | 76.09 g (78.8 mL) |

| Hydrazine hydrate (80%) | 50.06 (as hydrate) | ~1.03 | 2.0 | 125.15 g (121.5 mL) |

Note: This is a representative procedure. The exact conditions, such as reaction time and temperature, may require optimization.

Part 2: Synthesis of this compound

The core of the synthesis lies in the regioselective cyclocondensation of (2-Methoxyethyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The unsymmetrical nature of the hydrazine necessitates careful consideration of the reaction conditions to favor the formation of the desired 1,5-disubstituted pyrazole isomer.

The reaction is initiated by the nucleophilic attack of the more sterically accessible terminal nitrogen of (2-methoxyethyl)hydrazine onto the β-carbon of the ethoxyacrylate, leading to a Michael-type addition. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent elimination of ethanol and tautomerization yields the final 5-aminopyrazole product. The regioselectivity is generally governed by the initial nucleophilic attack, and for many substituted hydrazines, the reaction with β-alkoxyacrylonitriles predominantly yields the 1,5-disubstituted pyrazole.[1]

Materials:

-

(2-Methoxyethyl)hydrazine

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Ethanol (absolute)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Crystallization dishes

Procedure:

-

In a round-bottom flask, dissolve (2-Methoxyethyl)hydrazine in absolute ethanol.

-

To this solution, add an equimolar amount of ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass |

| (2-Methoxyethyl)hydrazine | 90.12 | 0.1 | 9.01 g |

| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 0.1 | 16.92 g |

| Ethanol | - | - | 100 mL |

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized using the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.3 ppm), the two methylene groups of the ethyl chain (triplets, ~3.6 and ~4.1 ppm), the pyrazole ring protons (two doublets), and the amine protons (a broad singlet).

-

¹³C NMR: Expect signals for the carbons of the methoxyethyl group and the three distinct carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₁N₃O, MW: 141.17 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching of the amine group and C=N/C=C stretching of the pyrazole ring.

-

Melting Point Analysis: To determine the melting point of the crystalline product, which is an indicator of purity.

Trustworthiness and Self-Validating Protocols

The protocols described are designed to be self-validating through in-process monitoring and final product characterization. The progress of each reaction step should be monitored by TLC to ensure completion and identify any potential side products. The final product's identity and purity must be rigorously confirmed by the analytical methods outlined above. Any deviation from the expected spectroscopic data or physical properties would indicate the need for further purification or a re-evaluation of the synthetic step.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable building block for their research endeavors. The provided framework for analysis and characterization ensures the integrity and quality of the synthesized compound.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 179–197. [Link]

- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt.

-

Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 2021 . [Link]

-

Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. PrepChem, 2023 . [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023 , 28(18), 6529. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

This document provides a comprehensive technical overview of the core physicochemical properties of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this important heterocyclic building block.

Introduction: The 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-aminopyrazole motif, in particular, serves as a versatile synthon for constructing more complex, fused heterocyclic systems of significant therapeutic interest, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[3] this compound incorporates a flexible, polar methoxyethyl side chain at the N1 position, a feature often employed in drug design to modulate solubility, metabolic stability, and target engagement. A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective application in synthetic and developmental pipelines.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent characterization. The structural and core physical properties of this compound are summarized below. It is crucial to note a discrepancy in publicly available databases, where the molecular formula has been occasionally misrepresented; the correct formula, based on its structure, is C₆H₁₁N₃O.

| Parameter | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 144991-37-7 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₁N₃O | Structural Analysis |

| Molecular Weight | 141.17 g/mol | Calculation |

| Appearance | Colorless to brown liquid | American Elements[4] |

| SMILES | COCCN1C(=CC=N1)N | Structure-based |

| InChI Key | IRUSJUMBDXURDI-UHFFFAOYSA-N | Structure-based[4] |

-

Expert Insight: The presence of the N-H and O-H bonds (in its tautomeric form) and the ether linkage makes this molecule a hydrogen bond donor and acceptor, suggesting potential for moderate aqueous solubility and interactions with biological macromolecules. The liquid state at room temperature, unlike many other simple aminopyrazoles which are solids[5], is attributable to the flexible methoxyethyl side chain disrupting crystal lattice formation.

Thermodynamic and Solubility Profile

Melting and Boiling Points

Precise experimental data for the melting and boiling points of this compound are not widely reported in the literature. However, based on its appearance as a liquid at ambient temperature, its melting point is below 25 °C.[4] For context, the simpler analog, 1-methyl-1H-pyrazol-5-amine, is a solid with a melting point of 73 °C and a boiling point of 95-96 °C at 0.5 mmHg, indicating that the longer, more flexible methoxyethyl group significantly lowers the melting point.[5]

Solubility

The solubility profile is a critical determinant of a compound's utility in both synthetic reactions and biological assays.

Table 2: Predicted and Experimental Solubility Profile

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water | Moderately Soluble | Amine and ether groups can form hydrogen bonds. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| DMSO, DMF | Soluble | Polar aprotic solvents, effective for many heterocycles. |

| Dichloromethane | Soluble | Intermediate polarity suitable for the molecule's structure. |

| Hexanes | Sparingly Soluble | Non-polar solvent, poor match for the polar functional groups. |

Protocol 3.2.1: Experimental Determination of Solubility

This protocol outlines a standard, semi-quantitative method for solubility assessment.

-

Preparation: Add 1 mg of this compound to a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., water, ethanol).

-

Vortexing: Vortex the tube vigorously for 1 minute at room temperature.

-

Visual Inspection: Visually inspect the solution against a dark background. If the solid is completely dissolved, the solubility is >10 mg/mL.

-

Incremental Addition: If undissolved solid remains, add the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.

-

Causality: This kinetic solubility assessment is crucial for early-stage drug discovery. It dictates which solvents can be used for stock solution preparation for high-throughput screening and informs potential formulation strategies. The choice of initial concentration (1 mg/mL) is a common starting point for assessing compounds of unknown solubility.

Ionization Behavior (pKa)

The compound possesses two primary basic centers: the exocyclic 5-amino group and the endocyclic pyrazole nitrogen at position 2. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and target binding.

-

pKa₁ (Ring Nitrogen): The parent pyrazole has a pKa of approximately 2.5 for its conjugate acid.[6] Substitution is expected to modulate this value slightly.

-

pKa₂ (Amino Group): The 5-amino group is expected to be the more basic site. The predicted pKa for the analogous 1-methyl-1H-pyrazol-5-amine is 4.16, which provides a reasonable estimate for this compound.[5]

Caption: Acid-base equilibria of this compound.

Protocol 4.1.1: pKa Determination via Potentiometric Titration

This is a gold-standard method for determining ionization constants.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) containing a background electrolyte (0.1 M KCl).

-

Acidification: Lower the pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used for precise calculation from the inflection points.

-

Trustworthiness: This protocol is self-validating. The use of standardized acid and base, a calibrated pH meter, and analysis of the full titration curve ensures high accuracy. The background electrolyte maintains constant ionic strength, minimizing activity coefficient variations.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrazole-H3 | CH | ~7.3 | ~138 |

| Pyrazole-H4 | CH | ~5.5 | ~90 |

| Pyrazole-C5 | C-NH₂ | - | ~150 |

| N-CH₂ | CH₂ | ~4.1 | ~50 |

| O-CH₂ | CH₂ | ~3.7 | ~70 |

| O-CH₃ | CH₃ | ~3.3 | ~59 |

| NH₂ | NH₂ | ~3.5 (broad) | - |

-

Expert Insight: The chemical shifts are estimates based on known pyrazole derivatives.[7] The H4 proton is expected to be significantly upfield due to the strong electron-donating effect of the adjacent amino group. The broadness of the NH₂ signal is typical and its chemical shift can vary with concentration and solvent.[8]

Protocol 5.1.1: NMR Sample Preparation and Acquisition

-

Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. For structural confirmation, advanced 2D experiments like COSY and HSQC are recommended.

-

Verification: To confirm the NH₂ signal, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its identity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| ~1560 | C=N, C=C Stretch | Pyrazole Ring |

| 1250 - 1050 | C-O Stretch | Ether (C-O-C) |

-

Causality: The presence of a pair of sharp-to-medium intensity bands in the 3450-3300 cm⁻¹ region is a strong diagnostic indicator for the primary amine, distinguishing it from secondary amines (one band) or tertiary amines (no bands).[8]

Protocol 5.2.1: FTIR-ATR Analysis

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place one drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Expected Ionization: In Electrospray Ionization (ESI) positive mode, the expected molecular ion will be the protonated species [M+H]⁺ at m/z 142.10.

-

Fragmentation: Key fragment ions could arise from the loss of the methoxy group (-31 Da), the entire methoxyethyl side chain (-73 Da), or cleavage within the pyrazole ring.

Protocol 5.3.1: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.

-

MS Detection: Analyze the column eluent using an ESI-MS detector in positive ion scan mode over a range of m/z 50-500.

-

Justification: The use of formic acid as a mobile phase additive aids in the protonation of the analyte, enhancing the ESI+ signal for the [M+H]⁺ ion. The chromatographic separation before MS ensures that the detected mass corresponds to the main component, simultaneously providing a purity check.

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. A comprehensive characterization, grounded in the methodologies described herein, is fundamental to leveraging the full potential of this versatile building block in research and development. By understanding the interplay between its structure and its physical properties, scientists can make more informed decisions in synthetic route design, biological screening, and lead optimization efforts.

References

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link][9]

-

A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (2010). ChemInform. Available at: [Link][10]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link][11]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules. Available at: [Link][12]

-

Patel, P. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link][2]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][13]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link][14]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform. Available at: [Link][15]

-

Supporting Information for: Synthesis of 5-amino-1-tosyl-1H-pyrazoles via a Cu-catalyzed aerobic oxidative C–N bond cleavage. Beilstein Archives. Available at: [Link][16]

-

Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link][17]

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). Chemistry – An Asian Journal. Available at: [Link][18]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Rasayan Journal of Chemistry. Available at: [Link][19]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Available at: [Link][20]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2013). Arkivoc. Available at: [Link][3]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry. Available at: [Link][21]

-

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride. Molport. Available at: [Link][22]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank. Available at: [Link][7]

-

Pyrazole. PubChem, National Institutes of Health. Available at: [Link][6]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link][23]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link][8]

-

pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link][24]

-

2-Methyl-2H-pyrazol-3-ylamine. PubChem, National Institutes of Health. Available at: [Link][25]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jpsbr.org [jpsbr.org]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. americanelements.com [americanelements.com]

- 5. 1-Methyl-1H-pyrazol-5-amine , 98% , 1192-21-8 - CookeChem [cookechem.com]

- 6. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 22. (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride | 1856098-66-2 | Buy Now [molport.com]

- 23. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 24. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 25. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine: A Versatile Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of pyrazole chemistry to detail its structure, plausible synthetic routes, characteristic reactivity, and, most importantly, its potential as a key building block in the design and synthesis of novel therapeutic agents. By examining the extensive role of the 5-aminopyrazole scaffold in clinically relevant molecules, particularly kinase inhibitors, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their research endeavors.

Introduction to this compound

This compound, identified by the CAS number 144991-37-7 , is a substituted aminopyrazole.[1][2][3][4] The core of this molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This aromatic system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs across various therapeutic areas.[5]

The key structural features of this compound are:

-

The 5-Amino Group: This exocyclic amine is a potent nucleophile and a hydrogen bond donor, making it a critical handle for synthetic elaboration and a key interaction point with biological targets.

-

The N1-Methoxyethyl Substituent: This group imparts specific physicochemical properties to the molecule, such as increased polarity and potential for hydrogen bonding via the ether oxygen. This can influence solubility, cell permeability, and metabolic stability of derivative compounds.

-

The Pyrazole Core: The diazole ring system is relatively stable and provides a rigid framework for the precise spatial orientation of its substituents, a crucial aspect in rational drug design.

These features combine to make this compound a valuable and versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 144991-37-7[1] |

| Molecular Formula | C₆H₁₁N₃O[2] |

| Molecular Weight | 141.17 g/mol [2] |

| Synonyms | 2-(2-methoxyethyl)pyrazol-3-amine |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would involve the reaction of (2-methoxyethyl)hydrazine with 3-aminocrotononitrile or a related β-ketonitrile.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 144991-37-7: 1H-Pyrazol-5-amine,1-(2-methoxyethyl)-(9C… [cymitquimica.com]

- 3. 144991-37-7|this compound|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it a cornerstone in the development of drugs spanning a vast range of therapeutic areas.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms, structure-activity relationships, and the experimental validation that underpins their therapeutic promise. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and neuro-metabolic agents, providing researchers and drug development professionals with a robust understanding of this remarkable chemical entity.

Anti-inflammatory Activity: The Legacy of Selective COX-2 Inhibition

The most prominent success story of pyrazole derivatives in medicine is arguably in the field of inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions like arthritis by offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[5][7]

The key to the improved safety profile of pyrazole-based anti-inflammatory drugs lies in their selectivity. Celecoxib, a diaryl-substituted pyrazole, exemplifies this.[8] Its structure, featuring a polar sulfonamide side chain, allows it to bind with high affinity to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[5] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain without significantly impacting the protective functions of COX-1.[8][9]

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

For potent and selective COX-2 inhibition, SAR studies have revealed several key structural requirements for diaryl-substituted pyrazoles:

-

A central pyrazole ring is essential for the core scaffold.

-

A p-sulfonamide or a similar group on one of the aryl rings is critical for binding to the hydrophilic pocket of COX-2, conferring selectivity.[5]

-

Substitution at the 3- and 5-positions of the pyrazole ring with aryl groups is optimal for activity. For instance, a 3-(trifluoromethyl)-5-arylpyrazole derivative showed an IC50 of 0.02 μM for COX-2.

Data Presentation: COX-2 Inhibitory Activity

The efficacy of novel pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A high selectivity index (IC50 COX-1 / IC50 COX-2) is desirable.

| Compound Class | Example Substituents | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-Diarylpyrazole | 3-(trifluoromethyl)-5-aryl | 0.02 | 225 | |

| Pyrazole-Thiazole Hybrid | - | 0.03 | - | |

| Pyrazolo-Pyrimidine | - | 0.015 | - | |

| Pyrazole-Chalcone | - | 0.73 | - | [10] |

| Celecoxib (Reference) | - | ~0.04 | ~250 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This classic in vivo model is a cornerstone for evaluating the acute anti-inflammatory activity of new chemical entities.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are fasted overnight and divided into groups (n=6): Vehicle control, Standard drug (e.g., Celecoxib, 10 mg/kg), and Test compound groups (various doses).

-

Compound Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[4][11]

-

Measurement: The paw volume is measured immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group, providing a quantitative measure of anti-inflammatory efficacy.[11]

Anticancer Activity: A Multi-Targeted Approach

The structural versatility of the pyrazole scaffold allows for its interaction with a wide array of targets implicated in cancer progression, making it a fertile ground for the development of novel oncology drugs.[12][13] Pyrazole derivatives have demonstrated anticancer activity through mechanisms including kinase inhibition, disruption of microtubule dynamics, and DNA binding.[2][12][14]

Key Mechanisms of Action

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[12][13] For example, a pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF-7 breast cancer cells.[12]

-

Tubulin Polymerization Inhibition: Some pyrazoles disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16] This mechanism is similar to that of established anticancer drugs like vinca alkaloids.

-

DNA Binding and Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and ultimately inducing cell death.[12]

Caption: A generalized workflow for in vitro anticancer screening of pyrazole derivatives.

Data Presentation: Cytotoxicity Against Human Cancer Cell Lines

The anticancer potential is initially assessed by determining the IC50 values against a panel of human cancer cell lines.

| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |

| 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [12] |

| 59 | DNA Binding Agent | HepG2 (Liver) | 2.0 | [12] |

| 5b | Tubulin Inhibitor | K562 (Leukemia) | 0.021 | [15] |

| 5b | Tubulin Inhibitor | A549 (Lung) | 0.69 | [15] |

| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.95 | [12] |

| Cisplatin | Standard Drug | HepG2 (Liver) | 5.5 | [12] |

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[17] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are believed to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication.[18] Others may disrupt cell membrane integrity or interfere with metabolic pathways unique to the microorganisms. The combination of the pyrazole core with other heterocyclic moieties, like thiazole or thiadiazine, has been shown to enhance antimicrobial potency.[17][18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method for quantifying antimicrobial potency.

-

Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test pyrazole compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of ~5 x 10^5 CFU/mL.[17]

-

Controls: Positive (broth + inoculum, no drug) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Chloramphenicol, Clotrimazole) is run in parallel.[17]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug (MIC) | Reference |

| Pyrazole Hydrazone 21a | S. aureus (Gram +) | 62.5 - 125 | Chloramphenicol | [17] |

| Pyrazole Hydrazone 21a | C. albicans (Fungus) | 2.9 - 7.8 | Clotrimazole | [17] |

| Thiazolo-Pyrazole | MRSA (Resistant) | 4 | - | [18] |

| Imidazo-Pyridine Pyrazole | E. coli (Gram -) | <1 | Ciprofloxacin | [18] |

Neurological and Metabolic Activities

Beyond inflammation and infectious diseases, pyrazole derivatives have been extensively investigated for their effects on the central nervous system (CNS) and metabolic pathways.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures.[19][20] Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[19][21][22] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems.

A standard preclinical assay is the Maximal Electroshock (MES) Seizure Test .[19][21] In this model, an electrical stimulus is applied to rodents to induce tonic-clonic seizures. The ability of a test compound to prevent or delay the onset of the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.

Cannabinoid Receptor (CB1) Antagonism

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[23][24] Pyrazole derivatives were at the forefront of developing CB1 receptor antagonists for the treatment of obesity.

Rimonabant , a 1,5-diarylpyrazole, was the first selective CB1 antagonist approved for clinical use.[25][26] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters such as insulin sensitivity.[24][27][28]

However, Rimonabant was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical role of the endocannabinoid system in mood regulation.[23][27] This serves as a crucial lesson in drug development: while the pyrazole scaffold provided a potent and selective ligand, the complexity of the biological target ultimately determined the therapeutic outcome. The structure-activity relationship for CB1 antagonists is well-defined, requiring specific substitutions on the pyrazole ring: a p-substituted phenyl at C5, a carboxamide at C3, and a 2,4-dichlorophenyl at N1 for high affinity.[29][30]

Synthesis Strategies: Building the Core Scaffold

The accessibility and versatility of pyrazole synthesis are key reasons for its prevalence in drug discovery. The most fundamental and widely used method is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][31]

Caption: A simplified schematic of the Knorr pyrazole synthesis.

Modern synthetic chemistry has expanded this toolbox to include multicomponent reactions, microwave-assisted synthesis, and the use of novel catalysts, allowing for the rapid and efficient generation of diverse pyrazole libraries for high-throughput screening.[1][2][31]

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in medicinal chemistry, having yielded blockbuster drugs and countless promising therapeutic leads. Its journey from an anti-inflammatory backbone to a multi-target framework for oncology, infectious diseases, and neurology showcases its remarkable chemical and biological plasticity.

The future of pyrazole-based drug discovery lies in harnessing this versatility with greater precision. The development of highly selective kinase inhibitors for personalized cancer therapy, novel antimicrobial agents that circumvent existing resistance mechanisms, and CNS-active compounds with refined safety profiles represent exciting frontiers. As our understanding of complex biological systems deepens, the pyrazole scaffold will undoubtedly continue to be a vital tool for scientists and researchers dedicated to developing the next generation of innovative medicines.

References

A complete, numbered list of all cited sources with clickable URLs is provided below for verification and further reading.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. What is Rimonabant used for? [synapse.patsnap.com]

- 24. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rimonabant - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 28. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. mdpi.com [mdpi.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] First identified in the late 19th century, its derivatives have evolved from early synthetic dyes and analgesics to a diverse class of highly targeted therapeutics.[4][5][6] The unique electronic and structural properties of the pyrazole ring allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[7][8][9] This guide provides an in-depth exploration of the historical milestones, fundamental chemistry, and modern drug discovery applications of pyrazole compounds. We will delve into the strategic rationale behind their synthesis, the methodologies for their characterization, and the mechanisms that underpin their therapeutic effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Perspective: From Knorr's Synthesis to Modern Medicine

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinine derivative, inadvertently condensed phenylhydrazine with ethyl acetoacetate.[4][5] This reaction did not yield the expected product but instead produced a pyrazolone derivative, which would later become the basis for Antipyrine, one of the first commercially successful synthetic antipyretic drugs.[6] The formal synthesis of the parent pyrazole ring was achieved by Hans von Pechmann in 1898.[2]

For decades, research focused primarily on pyrazolone-based analgesics and anti-inflammatory agents like Phenylbutazone. However, the late 20th and early 21st centuries witnessed an explosion of interest in the broader pyrazole scaffold.[10] This resurgence was driven by the discovery that non-pyrazolone derivatives could act on novel biological targets with remarkable efficacy, leading to blockbuster drugs that have reshaped the pharmaceutical landscape.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The versatility of pyrazole in medicinal chemistry is not accidental; it stems from its intrinsic physicochemical properties.[11] The five-membered ring is aromatic, conferring metabolic stability.[2][10] It contains two nitrogen atoms with distinct electronic characteristics: the N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen is a hydrogen bond acceptor.[11][12] This duality allows for diverse, multi-point interactions with biological targets.

Furthermore, the pyrazole ring serves as a rigid and planar scaffold, which is crucial for orienting various substituents into precise three-dimensional arrangements to fit into the binding pockets of enzymes and receptors.[13]

pyrazole [label=<

Pyrazole Core Properties FeatureDescriptionSignificance in Drug Design Structure5-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole).[2][14]Metabolic stability, rigid scaffold. N1 Nitrogen"Pyrrole-like" hydrogen bond donor.[11][12]Forms key interactions with target proteins. N2 Nitrogen"Pyridine-like" hydrogen bond acceptor.[11][12]Provides an additional point of interaction. SubstitutionsMultiple positions (C3, C4, C5, N1) available for chemical modification.Allows for fine-tuning of potency, selectivity, and ADME properties.[13]

]; } ends_dot Caption: Key structural and chemical features of the pyrazole scaffold.

Core Therapeutic Applications and Mechanisms of Action

The structural versatility of pyrazoles has led to their application across numerous disease areas. Several FDA-approved drugs feature this core motif, highlighting its therapeutic importance.[4][7]

| Drug Name | Brand Name | Therapeutic Class | Primary Indication |

| Celecoxib | Celebrex® | NSAID | Arthritis, Acute Pain |

| Sildenafil | Viagra® | PDE5 Inhibitor | Erectile Dysfunction |

| Apixaban | Eliquis® | Factor Xa Inhibitor | Anticoagulant |

| Ruxolitinib | Jakafi® | JAK Inhibitor | Myelofibrosis, Polycythemia Vera |

| Niraparib | Zejula® | PARP Inhibitor | Ovarian Cancer |

| Lenacapavir | Sunlenca® | HIV Capsid Inhibitor | HIV Infection |

This table is representative and not exhaustive. Sources:[7][10][12][15]

Anti-inflammatory Activity: COX-2 Inhibition

The development of Celecoxib was a landmark achievement in pyrazole chemistry. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation. The causality behind its selectivity lies in its structure. The bulky trifluoromethyl and sulfonamide groups on the pyrazole scaffold can fit into a larger, more accommodating side pocket present in the COX-2 active site, but not in the more constricted COX-1 active site. This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.

Anticancer Activity: Kinase and PARP Inhibition

In oncology, pyrazole derivatives have emerged as powerful kinase inhibitors.[15] Kinases are critical signaling proteins that are often dysregulated in cancer. Compounds like Ruxolitinib (a JAK kinase inhibitor) and Axitinib (a VEGFR inhibitor) utilize the pyrazole scaffold to bind to the ATP-binding pocket of their target kinases, preventing phosphorylation and blocking downstream signaling pathways that drive cell proliferation. Another important anticancer mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP) by drugs like Niraparib, which is particularly effective in cancers with specific DNA repair deficiencies.[12]

Synthesis and Characterization of Novel Pyrazole Compounds

The creation of diverse pyrazole libraries for drug screening relies on robust and versatile synthetic methodologies.

// Nodes Start [label="Starting Materials", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazines\n(Substituted/Unsubstituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation/\nCyclization\n(e.g., Knorr Synthesis)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Pyrazole\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization/\nChromatography)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Pyrazole\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS, IR)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Confirmed Structure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dicarbonyl; Start -> Hydrazine; Dicarbonyl -> Condensation; Hydrazine -> Condensation; Condensation -> Crude; Crude -> Purify; Purify -> Pure; Pure -> Characterize; Characterize -> Final; } ends_dot Caption: General workflow for the synthesis and validation of pyrazoles.

Experimental Protocol: Synthesis via Knorr Condensation

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif. The choice of an acid catalyst is crucial here; it protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, thereby driving the reaction forward.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

-

1-(4-chlorophenyl)-3-methyl-1,3-butanedione (1,3-dicarbonyl)

-

Phenylhydrazine

-

Glacial Acetic Acid (Catalyst and Solvent)

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-butanedione (1.0 eq) in glacial acetic acid (20 mL).

-

Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise to the stirring solution at room temperature. The addition is done slowly to control any initial exotherm.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.[16] The progress of the reaction is a self-validating system monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting material spot disappears.[16]

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.[16] Recrystallize the solid from hot ethanol to yield the pure pyrazole derivative.[16]

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Structural Characterization

Confirming the structure of a newly synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence.

| Technique | Purpose | Expected Observations for a Representative Pyrazole |

| ¹H NMR | Determines the number and environment of protons. | Aromatic protons (7-8 ppm), pyrazole ring proton (C4-H, ~6.5 ppm), methyl protons (~2.5 ppm). |

| ¹³C NMR | Determines the number and environment of carbon atoms. | Aromatic carbons (120-140 ppm), pyrazole ring carbons (C3, C4, C5, 100-150 ppm), methyl carbon (~15 ppm). |

| FT-IR | Identifies functional groups. | C=N stretching (~1590 cm⁻¹), C=C aromatic stretching (~1500 cm⁻¹), C-H stretching (~3100 cm⁻¹). |

| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |

Sources for characterization techniques:[16][17][18]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a reliable method to assess the potential anticancer activity of novel pyrazole compounds by measuring their effect on cell viability.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized pyrazole compound against a human cancer cell line (e.g., HCT-116).[19]

Materials:

-

HCT-116 human colon cancer cells

-

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized pyrazole compound dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[19]

-

96-well plates, CO₂ incubator, microplate reader.

-

Controls: DMSO (vehicle control), 5-Fluorouracil (positive control).[19]

Procedure:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in media (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells with media only (blank), cells with DMSO (vehicle control), and cells with 5-Fluorouracil (positive control).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Future Directions and Conclusion

The story of pyrazole is far from over. Current research is focused on developing novel synthetic routes to access more complex and diverse derivatives.[20][21] There is also a significant push to explore new biological targets and overcome drug resistance, particularly in oncology and infectious diseases.[1][14] The metabolic stability and versatile binding capabilities of the pyrazole scaffold ensure that it will remain a privileged and highly fruitful area of research for the foreseeable future, continuing its legacy from a synthetic curiosity to a pillar of modern drug discovery.[10]

References

- Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.

- Lv, K., Wang, Z., Ma, J., Wang, L., Liu, H., & Wang, J. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(12), 2097.

- Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.

- Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.

- Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.

- Unknown. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid.

- Unknown. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.

- Unknown. (2025). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate.

- Unknown. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.

- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

- Unknown. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.

- Unknown. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate.

- Unknown. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Unknown. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Geethanjaly, N. S., & Manju, P. T. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences.

- Almansour, A. I., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

- Unknown. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.

- Laurano, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijtsrd.com [ijtsrd.com]

- 18. researchgate.net [researchgate.net]

- 19. ijpbs.com [ijpbs.com]

- 20. chemrevlett.com [chemrevlett.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering insights grounded in established scientific principles and experimental data.

Chemical Identity and Nomenclature

This compound is a pyrazole derivative characterized by a methoxyethyl group substituted at the N1 position of the pyrazole ring and an amine group at the C5 position.

1-1. IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-(2-methoxyethyl)pyrazol-3-amine .[1] This nomenclature arises from the numbering of the pyrazole ring where the saturated nitrogen is designated as position 1.

Common synonyms for this compound include:

1-2. Chemical Structure and Formula

The molecular structure of this compound consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms. The methoxyethyl substituent is attached to one nitrogen atom, and the amine group to a carbon atom adjacent to the other nitrogen.

-

Molecular Formula: C₆H₁₁N₃O[2]

-

Molecular Weight: 141.17 g/mol [2]

-

SMILES: COCCN1C(=CC=N1)N[1]

-

InChI: InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3[1]

Physicochemical and Spectral Data

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

2-1. General Properties

| Property | Value | Source |

| Appearance | Colorless to brown liquid | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere, light-sensitive | [3] |

2-2. Spectral Data

Note: The following are predicted and generalized spectral features. Experimental data should be obtained for definitive characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxyethyl group (a singlet for the methyl protons and two triplets for the ethyl protons), as well as signals for the protons on the pyrazole ring and the amine group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms in the pyrazole ring and the methoxyethyl substituent.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ).

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound.

3-1. General Synthetic Approach: Knorr Pyrazole Synthesis

A common and versatile method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of 2-methoxyethylhydrazine with a suitable three-carbon building block containing a nitrile and a leaving group.

Experimental Protocol: Conceptual Synthesis of this compound

Disclaimer: This is a conceptual protocol based on established pyrazole synthesis methodologies. Researchers should consult peer-reviewed literature for validated synthetic procedures.

Step 1: Preparation of 2-Methoxyethylhydrazine

2-Methoxyethylhydrazine can be prepared from 2-methoxyethanol through standard synthetic transformations, such as conversion to an alkyl halide followed by reaction with hydrazine.

Step 2: Cyclocondensation Reaction

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Add a β-ketonitrile or a related precursor (1.0 equivalent) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

3-2. Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring nitrogen atoms. The amino group can readily undergo acylation, alkylation, and sulfonylation reactions. The pyrazole ring can participate in electrophilic aromatic substitution reactions, typically at the C4 position.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] 5-aminopyrazole derivatives, in particular, are versatile building blocks for the synthesis of fused heterocyclic systems and other complex molecules with therapeutic potential.[6]

4-1. Potential as a Scaffold for Bioactive Molecules

Derivatives of 5-aminopyrazole have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.[7]

-

Anti-inflammatory Agents: Pyrazole-containing compounds have shown potent anti-inflammatory properties.[8]

-

Antimicrobial Agents: Various pyrazole derivatives have demonstrated significant activity against bacteria and fungi.[8]

The presence of the methoxyethyl group in this compound can favorably influence its pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive starting point for the design of novel drug candidates.

4-2. Role as a Synthetic Intermediate

The primary amino group of this compound serves as a key functional handle for further chemical modifications. It can be readily transformed into a wide array of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. This makes the compound a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5-1. General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.

Note: Specific safety data for this compound is limited. The following GHS hazard statements are for a related compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester, and should be considered as a precautionary measure.

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

5-2. First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

If on Skin: Wash with soap and water.[9]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity and the established biological importance of the pyrazole scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the specific biological activities and pharmacological properties of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.

References

-

This compound | AMERICAN ELEMENTS. (URL: [Link])

-

Supporting Information - Beilstein Archives. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses. (URL: [Link])

-

SY118516,产品查询-韶远试剂设计、合成、生产和销售高端研发用化学品. (URL: [Link])

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (URL: [Link])

-

Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - NIH. (URL: [Link])

-

Methacrylic Acid | C4H6O2 | CID 4093 - PubChem. (URL: [Link])

-

ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. - ResearchGate. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (URL: [Link])

-

Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])

-

2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem. (URL: [Link])

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

-

Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - ResearchGate. (URL: [Link])

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (URL: [Link])

-

Chemical Properties of Acrylic acid isoamyl ester (CAS 4245-35-6) - Cheméo. (URL: [Link])

Diagrams

Caption: Conceptual synthetic route to this compound.

Caption: Key reaction types of this compound.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 144991-37-7: 1H-Pyrazol-5-amine,1-(2-methoxyethyl)-(9C… [cymitquimica.com]

- 3. SY118516,产品查询-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. combi-blocks.com [combi-blocks.com]